N-[2-(4-Chlorophenoxy)ethyl]acetamide
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Overview
Description
N-[2-(4-Chlorophenoxy)ethyl]acetamide is an organic compound with the molecular formula C10H12ClNO2 It is characterized by the presence of a chlorophenoxy group attached to an ethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)ethyl]acetamide typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chlorophenoxyacetic acid and ethylamine.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential anticancer properties.
Agriculture: Used as an insect growth regulator.
Pesticides: Explored for its potential as a pesticide.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may target receptors involved in cell proliferation and apoptosis, such as the VEGF receptor. In agricultural applications, it may interfere with the hormonal regulation of insect growth and development.
Comparison with Similar Compounds
N-[2-(4-Chlorophenoxy)ethyl]acetamide can be compared with other similar compounds, such as:
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide: Known for its anticancer activity.
Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate: Used as an insect growth regulator.
N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide: Explored for its pesticide potential.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGSIXOPPFWXRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288394 |
Source
|
Record name | N-[2-(4-Chlorophenoxy)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104053-89-6 |
Source
|
Record name | N-[2-(4-Chlorophenoxy)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104053-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(4-Chlorophenoxy)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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